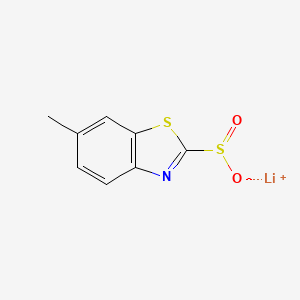

Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate

Description

Historical Context and Development

The development of benzothiazole sulfinates traces back to efforts to overcome challenges in sulfinic acid synthesis. Traditional methods, such as thiol oxidation or sulfonyl chloride reduction, often required harsh conditions and produced unstable intermediates. The discovery of 2-sulfinyl benzothiazole (BTS) as a stable sulfinate precursor marked a turning point, enabling oxidation-free pathways under mild conditions. This compound emerged as a derivative of BTS, optimized for enhanced solubility and reactivity in polar aprotic solvents like dimethylformamide (DMF).

Early work by Venugopala et al. highlighted the modularity of benzothiazole scaffolds, demonstrating their adaptability through substitutions at the 2- and 6-positions. The 6-methyl variant, in particular, was found to improve steric and electronic properties, facilitating nucleophilic displacement reactions with alkyl halides. For example, reactions with primary benzyl bromides achieved yields exceeding 95% under optimized conditions (Table 1).

Table 1. Representative Yields for Benzothiazole Sulfinate Reactions with Alkyl Halides

| Electrophile | Product Yield (%) | Reaction Conditions |

|---|---|---|

| Benzyl bromide | 99 | DMF, 4 equiv BTS, 18 h, rt |

| 1-Bromopentane | 95 | DMF, 4 equiv BTS, 18 h, rt |

| Allyl bromide | 97 | DMF, 4 equiv BTS, 18 h, rt |

Significance in Organosulfur Chemistry

This compound serves as a protected sulfinic acid, enabling controlled release of sulfinate anions for downstream applications. Its utility lies in three key areas:

- Sulfone Synthesis : The compound reacts with alkyl halides to form benzothiazole sulfones, which are subsequently cleaved by reductants like sodium borohydride (NaBH~4~) to yield sulfinate salts. This two-step process avoids overoxidation, a common issue in classical methods.

- Sulfonamide Preparation : Oxidation of intermediate sulfones with meta-chloroperbenzoic acid (mCPBA) and tetrabutylammonium bromide (TBAB) generates sulfonamides in one-pot reactions, albeit with modest yields (28–52%) depending on the amine nucleophile.

- Functional Group Tolerance : The benzothiazole moiety stabilizes the sulfinate group, allowing reactions in the presence of ketones, esters, and alkenes without side reactions.

The compound’s lithium counterion enhances solubility in mixed solvent systems (e.g., ethanol-THF), critical for large-scale applications. Comparative studies with non-methylated analogs, such as lithium(1+) ion 1,3-benzothiazole-2-sulfinate, reveal that the 6-methyl group reduces electronic delocalization, thereby increasing nucleophilic reactivity at the sulfinate oxygen.

Position within Benzothiazole Sulfinate Research

Within the benzothiazole sulfinate family, the 6-methyl derivative occupies a niche due to its balanced reactivity and stability. Research by Venugopala et al. on benzothiazole methoxy ketones underscores the importance of substituent effects on pharmacological activity, though the lithium sulfinate variant is primarily explored for synthetic applications. Commercial availability of related compounds, such as lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate (CAS 2172242-68-9), highlights industrial interest in methylated benzothiazole sulfinates for materials science and bioconjugation.

A key distinction lies in its compatibility with NaBH~4~-mediated cleavage, which proceeds quantitatively for primary substrates (98% yield) and moderately for secondary analogs (75% yield). This contrasts with earlier methods relying on sodium hydrosulfide (NaHS), which required prolonged reaction times (24 h) and afforded lower yields (75%). The compound’s versatility is further exemplified in one-pot trans-sulfonation reactions, where it facilitates the synthesis of unsymmetrical sulfones with yields up to 99% (Table 2).

Table 2. One-Pot Trans-Sulfonation Yields Using Lithium 6-Methyl-Benzothiazole Sulfinate

| Benzothiazole Sulfone | Electrophile | Product Yield (%) |

|---|---|---|

| PhCH~2~-BTS | CH~3~I | 99 |

| PhCH~2~CH~2~-BTS | CH~3~I | 99 |

| PhCH~2~-BTS | Allyl bromide | 73 |

Properties

IUPAC Name |

lithium;6-methyl-1,3-benzothiazole-2-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2.Li/c1-5-2-3-6-7(4-5)12-8(9-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAUWHYVWFWWQH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC2=C(C=C1)N=C(S2)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6LiNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate typically involves the reaction of 6-methyl-1,3-benzothiazole-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: It can be reduced to form thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonate derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Biological Applications

Pharmacological Properties:

Benzothiazole derivatives are widely recognized for their pharmacological activities, including:

- Antimicrobial Activity: Studies indicate that compounds with benzothiazole structures can exhibit significant antimicrobial effects against various pathogens. The presence of the lithium ion may further enhance these properties by facilitating interactions with biological targets.

- Anticancer Properties: Research suggests that lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate may have anticancer potential due to its ability to inhibit specific enzymes involved in cancer progression. Interaction studies using molecular docking techniques have shown promising binding affinities with cancer-related targets .

- Neuroprotective Effects: The lithium ion component is known for its mood-stabilizing effects, which may extend to neuroprotective applications. This property could be beneficial in treating neurodegenerative diseases.

Synthetic Methodologies

The synthesis of this compound typically involves several steps that prioritize green chemistry principles. Common methods include:

- Lithiation of Benzothiazoles: Utilizing lithium reagents to introduce the lithium ion into the benzothiazole framework.

- Sulfination Reactions: Employing sulfinate reagents to attach the -SO₂- group effectively.

These methods have been optimized for yield and environmental sustainability, making them suitable for large-scale production.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| This compound | Benzothiazole derivative | Antimicrobial and anticancer properties |

| Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate | Benzothiazole derivative | Similar biological activities; different methyl position |

| Benzothiazole Sulfonamide | Sulfonamide derivative | Anticancer properties |

This comparison highlights the unique attributes of this compound, particularly its dual functionality as both a sulfinyl compound and a lithium salt.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various experimental settings:

- Antimicrobial Efficacy Study: A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential as an antimicrobial agent .

- Cancer Cell Line Inhibition: In vitro studies demonstrated that this compound could inhibit the proliferation of specific cancer cell lines through apoptosis induction pathways. Further research is needed to elucidate the exact mechanisms involved .

Mechanism of Action

The mechanism of action of lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

- 6-Methyl vs. Unsubstituted Benzothiazole Sulfinates: The methyl group at the 6-position likely increases steric hindrance compared to unsubstituted benzothiazole sulfinates (e.g., lithium 1,3-benzothiazole-2-sulfinate). This substitution may reduce reactivity in nucleophilic substitution reactions but improve thermal stability. No direct data exists, but analogous studies on methyl-substituted benzothiazoles suggest enhanced lipophilicity and altered electronic properties .

Sulfinate (-SO₂⁻) vs. Sulfonate (-SO₃⁻) Derivatives :

Sulfinate salts are less common than sulfonates but exhibit stronger nucleophilicity due to the lower oxidation state of sulfur. For example, sodium benzene sulfonate is widely used in detergents, whereas sulfinates like this lithium derivative may serve as intermediates in asymmetric synthesis .

Counterion Effects: Lithium vs. Other Alkali Metals**

Lithium’s small ionic radius (0.76 Å) compared to sodium (1.02 Å) or potassium (1.38 Å) may lead to:

- Higher solubility in polar aprotic solvents (e.g., THF or DMF), as seen in lithium hexafluorophosphate vs. sodium analogs.

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Properties (Hypothesized) |

|---|---|---|---|

| Lithium 6-methyl-benzothiazole-2-sulfinate | C₈H₈LiNO₂S₂ | 221.22 | High solubility in THF, nucleophilic |

| Sodium 6-methyl-benzothiazole-2-sulfinate | C₈H₈NNaO₂S₂ | 237.26 | Moderate solubility, hygroscopic |

| Potassium 6-methyl-benzothiazole-2-sulfinate | C₈H₈KNO₂S₂ | 253.37 | Low solubility, stable crystalline form |

Table 1: Hypothetical comparison of alkali metal sulfinate salts. Data inferred from general alkali metal trends.

Biological Activity

Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate is a compound that combines lithium ions with a benzothiazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole structure characterized by a fused benzene and thiazole ring, along with a sulfinate group (-SO₂-) that enhances its reactivity. The presence of lithium ions may also contribute to its unique properties, making it a subject of interest in medicinal chemistry.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds containing benzothiazole structures have been shown to possess antimicrobial properties. Studies indicate that benzothiazoles can inhibit various bacterial and fungal strains, suggesting potential applications in treating infections .

- Anticancer Properties : Research has demonstrated that certain benzothiazole derivatives exhibit anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms often involve interaction with cellular pathways related to cell proliferation and survival .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction can lead to therapeutic effects in conditions where enzyme modulation is beneficial, such as cancer or inflammatory diseases .

The synthesis of this compound typically involves several steps that adhere to green chemistry principles to enhance yield and reduce environmental impact. The synthesis process not only yields the desired compound but also preserves its biological activity.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 6-Methylbenzothiazole | Benzothiazole | Antimicrobial activity |

| Benzothiazole Sulfonamide | Sulfonamide derivative | Anticancer properties |

| Lithium Benzothiazole | Lithium complex | Mood-stabilizing effects |

| 2-Aminobenzenesulfonyl Benzothiazoles | Sulfonyl derivative | Used in organic synthesis |

The specific methyl substitution at the 6-position and the presence of lithium ions distinguish this compound from others, potentially enhancing its reactivity and biological activity.

Case Studies

Several studies have been conducted on compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that related benzothiazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was reported as low as 50 µg/mL for some derivatives .

- Anticancer Activity : Research on benzothiazole derivatives indicated their potential as anticancer agents by targeting specific signaling pathways in cancer cells. For instance, certain derivatives were found to inhibit cell proliferation effectively in vitro .

- Enzyme Interaction Studies : Molecular docking studies have shown that lithium-containing benzothiazoles can bind effectively to specific enzymes involved in cancer progression, suggesting a mechanism for their anticancer effects.

Q & A

Basic: What spectroscopic and crystallographic methods confirm the molecular structure of lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate?

Methodological Answer:

The molecular structure is confirmed via:

- Single-crystal X-ray diffraction (XRD): Determines unit cell parameters, space group, and coordination geometry. For example, a related lithium acesulfamate compound crystallizes in the triclinic P1 space group with unit cell dimensions a = 6.1750(9) Å, b = 7.3969(9) Å, c = 9.016(1) Å, and tetrahedral LiO₄ coordination .

- FTIR Spectroscopy: Identifies functional groups (e.g., sulfinate S=O stretches at ~1050–1150 cm⁻¹) and compares them to reference spectra .

- Mass Spectrometry: Validates molecular weight (221.22 g/mol for C₈H₈LiNO₂S₂) via high-resolution ESI-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.